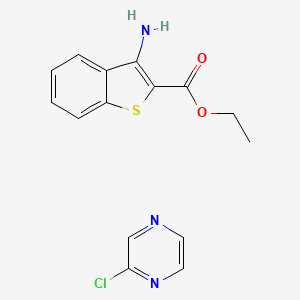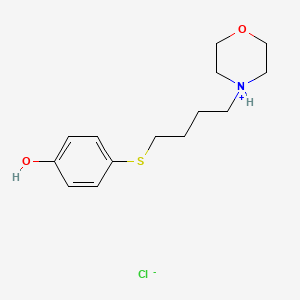
4-(4-morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride is a chemical compound that features a morpholine ring, a phenol group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride typically involves the reaction of 4-(4-bromobutyl)morpholine with thiophenol in the presence of a base, followed by quaternization with methyl chloride. The reaction conditions generally include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux
Base: Sodium hydride or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process would likely include:
Reactant Feed: Continuous feeding of 4-(4-bromobutyl)morpholine and thiophenol
Reaction Control: Automated temperature and pressure control
Purification: Crystallization or chromatography to isolate the final product
Chemical Reactions Analysis
Types of Reactions
4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: 4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)quinone
Reduction: 4-(4-Morpholin-4-ium-4-ylbutylthiol)phenol
Substitution: 4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)phenol with various substituents replacing the chloride ion
Scientific Research Applications
4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the morpholine ring can enhance solubility and bioavailability. The sulfanyl group may participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)morpholine
- 4-(4-Morpholin-4-ylmethyl)phenol
- 4-(4-Morpholin-4-ylbutyl)phenol
Uniqueness
4-(4-Morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride is unique due to its combination of a morpholine ring, phenol group, and sulfanyl linkage, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-morpholin-4-ium-4-ylbutylsulfanyl)phenol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDDFNHKZVBRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[NH+]1CCCCSC2=CC=C(C=C2)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
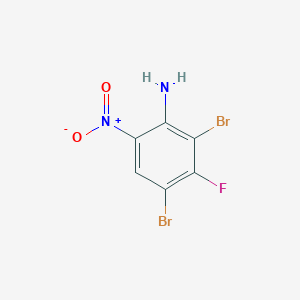
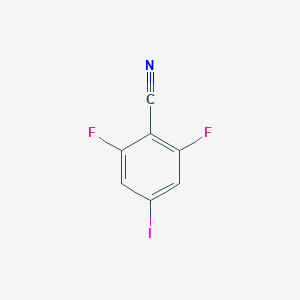
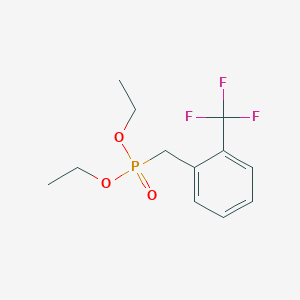
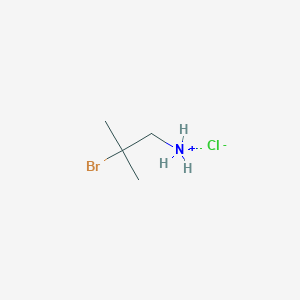
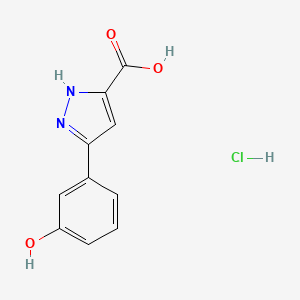
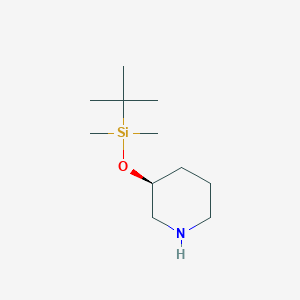
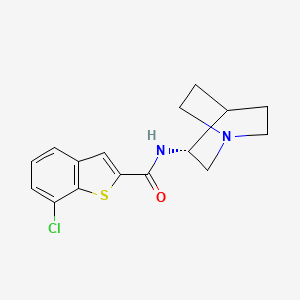
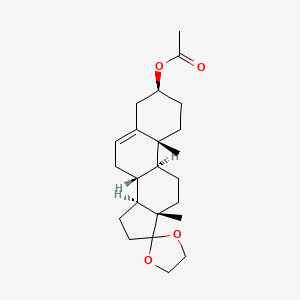
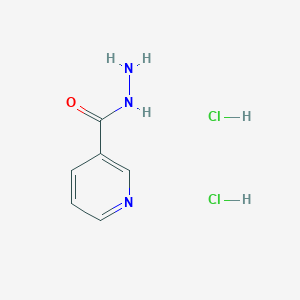
![(3S,11AR)-3-Methyl-5,7-dioxo-2,3,5,7,11,11A-hexahydrooxazolo[3,2-A]pyrido[1,2-D]pyrazine-8-carboxylic acid](/img/structure/B8063303.png)
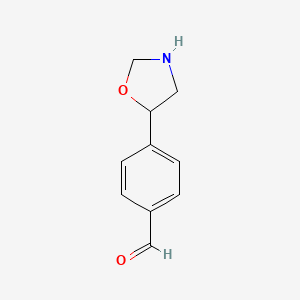

![9-Bromo-6-methylidene-5,11-dihydrobenzo[b][1,4]benzodiazepine](/img/structure/B8063313.png)
